molecular formula C21H18N4O4 B12760955 Aminotadalafil, (6S, 12aR)- CAS No. 1093940-70-5

Aminotadalafil, (6S, 12aR)-

Cat. No.: B12760955
CAS No.: 1093940-70-5
M. Wt: 390.4 g/mol
InChI Key: VUKJGAVIWMPOOJ-QRWLVFNGSA-N
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Description

SR-Aminotadalafil is a structural analog of tadalafil, a well-known phosphodiesterase-5 (PDE-5) inhibitor used primarily for the treatment of erectile dysfunction. The compound is characterized by its unique stereochemistry, specifically the (6S,12aR) configuration, which distinguishes it from other stereoisomers of aminotadalafil .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR-Aminotadalafil typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydro-β-carboline structures. The reaction involves the condensation of an aldehyde with a tryptamine derivative in the presence of an acid catalyst such as trifluoroacetic acid (TFA) . The resulting intermediate is then coupled with sarcosine ethyl ester hydrochloride under conditions involving dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of SR-Aminotadalafil follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of chiral chromatography is essential for the separation and purification of the desired stereoisomer .

Chemical Reactions Analysis

Types of Reactions: SR-Aminotadalafil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of SR-Aminotadalafil, which can have different pharmacological properties .

Mechanism of Action

SR-Aminotadalafil exerts its effects by selectively inhibiting the enzyme phosphodiesterase-5 (PDE-5). This inhibition prevents the breakdown of cGMP, leading to increased levels of cGMP in the corpus cavernosum. The elevated cGMP levels result in smooth muscle relaxation and increased blood flow, which is essential for achieving and maintaining an erection . The compound’s selectivity for PDE-5 over other phosphodiesterases is a key factor in its therapeutic efficacy and safety profile .

Comparison with Similar Compounds

    Tadalafil: The parent compound, used widely for erectile dysfunction and pulmonary arterial hypertension.

    Sildenafil: Another PDE-5 inhibitor with a shorter duration of action compared to tadalafil.

    Vardenafil: Similar to sildenafil but with a slightly different pharmacokinetic profile.

Uniqueness of SR-Aminotadalafil: SR-Aminotadalafil is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity for PDE-5. This stereochemical configuration may also affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Properties

CAS No.

1093940-70-5

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

(2S,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20+/m1/s1

InChI Key

VUKJGAVIWMPOOJ-QRWLVFNGSA-N

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

Origin of Product

United States

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